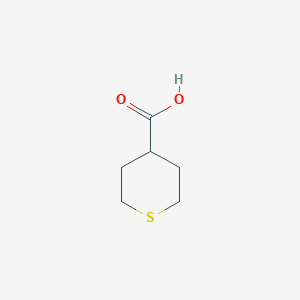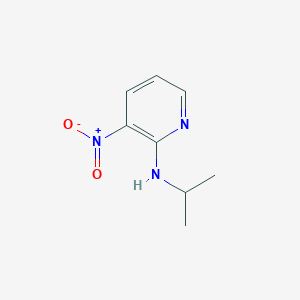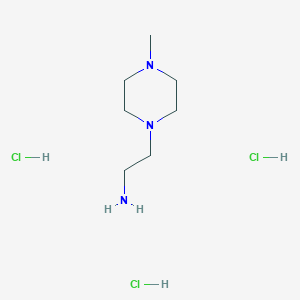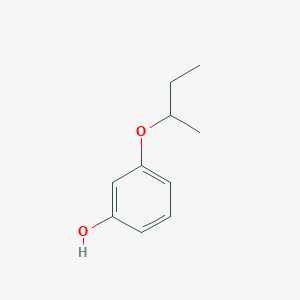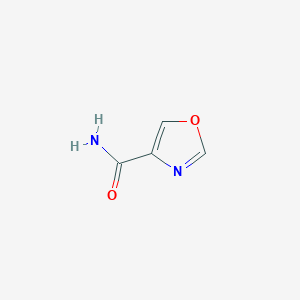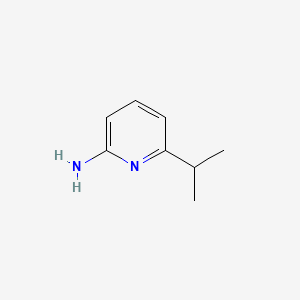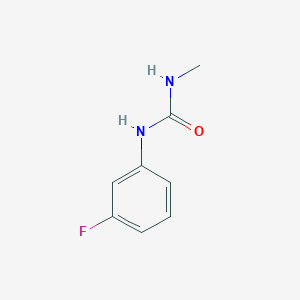![molecular formula C9H5F2NO2 B1321695 2-(2,2-二氟苯并[D][1,3]二氧戊环-5-YL)乙腈 CAS No. 68119-31-3](/img/structure/B1321695.png)
2-(2,2-二氟苯并[D][1,3]二氧戊环-5-YL)乙腈
概述
描述
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is an organic compound with the molecular formula C₉H₅F₂NO₂ and a molecular weight of 197.14 g/mol . This compound features a benzodioxole ring substituted with two fluorine atoms and an acetonitrile group. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.
科学研究应用
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary targets of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile are currently unknown
Action Environment
The action, efficacy, and stability of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
生化分析
Biochemical Properties
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering the flux of metabolites .
Cellular Effects
The effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression, either upregulating or downregulating specific genes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas (nitrogen or argon) at 2-8°C . Over time, its degradation products may also have significant biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies are essential to determine the safe dosage range for this compound .
Metabolic Pathways
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
Within cells and tissues, 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. The activity and function of this compound can vary depending on its localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile typically involves the reaction of 2,2-difluorobenzo[D][1,3]dioxole with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Substituted benzodioxoles.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
相似化合物的比较
Similar Compounds
2,2-Difluorobenzo[D][1,3]dioxole: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile: Contains a cyclopropane ring, which can affect its chemical and biological properties.
Uniqueness
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is unique due to its combination of a benzodioxole ring with fluorine atoms and an acetonitrile group. This structure imparts specific reactivity and potential biological activities that are distinct from similar compounds .
属性
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSGFSPCQGELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255676 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68119-31-3 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


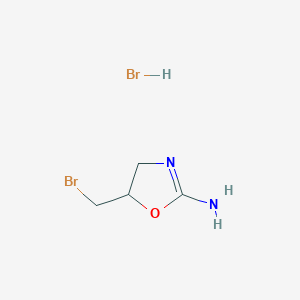

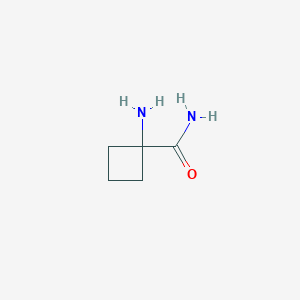
![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)
